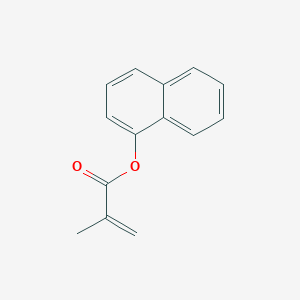

alpha-naphthyl methacrylate

概述

描述

alpha-naphthyl methacrylate is an organic compound that belongs to the family of methacrylate esters. It is derived from methacrylic acid and naphthol, and it is known for its applications in polymer chemistry. The compound is characterized by the presence of a naphthyl group attached to the methacrylate moiety, which imparts unique properties to the resulting polymers.

准备方法

Synthetic Routes and Reaction Conditions

alpha-naphthyl methacrylate can be synthesized through the esterification of methacrylic acid with naphthol. One common method involves the reaction of methacryloyl chloride with 2-naphthol in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere, such as argon, and requires the use of solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The reaction mixture is often degassed using the freeze-thaw technique and heated to specific temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of naphthyl methacrylate involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the product to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

alpha-naphthyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize under ultraviolet (UV) or visible light (VL) irradiation, often in the presence of photoinitiators like dimethoxyphenylacetophenone.

Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Polymerization: UV or VL irradiation, photoinitiators such as dimethoxyphenylacetophenone or 9,10-phenanthrenequinone.

Substitution: Electrophiles like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

Polymerization: The major product is poly(naphthyl methacrylate), which can exhibit unique photophysical properties.

Substitution: Substituted naphthyl methacrylates with various functional groups.

科学研究应用

Synthesis and Mechanism of Action

Synthesis:

Alpha-naphthyl methacrylate can be synthesized through the esterification of methacrylic acid with naphthol. Common methods include:

- Reaction of methacryloyl chloride with 2-naphthol in the presence of a base (e.g., triethylamine).

- Utilization of solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) under inert conditions.

Mechanism of Action:

The compound primarily acts through radical polymerization, where it forms polymer chains that exhibit unique characteristics. The polymerization process is influenced by environmental factors such as temperature and the presence of other chemicals.

Scientific Research Applications

This compound has diverse applications across several scientific domains:

Polymer Chemistry

This compound is widely used in polymer synthesis due to its ability to form polymers with specific properties:

- Poly(naphthyl methacrylate): Exhibits unique photophysical properties, including fluorescence excimers and triplet states under photoirradiation.

Material Science

It plays a crucial role in developing advanced materials:

- Plastic Scintillators: Used in radiation detection applications due to their efficient light emission properties.

Biocompatible Materials

The compound has potential applications in biomedical fields:

- Implants and Prosthetics: Its derivatives can be engineered for biocompatibility, making them suitable for medical devices.

Optical Applications

This compound is employed in creating optical materials with adjustable properties, enhancing their functionality in various optical devices.

Recent studies have highlighted the antimicrobial potential of naphthyl derivatives, including this compound:

- Case Study 1: Polyamine conjugates containing naphthyl groups showed significant antimicrobial activity against strains such as Staphylococcus aureus and Cryptococcus neoformans.

Table 1: Antimicrobial Activity of Naphthyl Derivatives

| Compound | Microbial Strain | MIC (µM) |

|---|---|---|

| 1-Naphthyl | S. aureus | 3.15 |

| 1-Naphthyl | MRSA | ≤0.25 |

| 2-Naphthyl | C. neoformans | 0.29 |

| Polyamine PA-3 | P. aeruginosa | 0.29 |

| Polyamine PA-3 | E. coli | ≤0.29 |

Case Study 1: Antimicrobial Enhancement

A study investigated naphthyl-substituted polyamines as antimicrobial agents, revealing significant enhancement of traditional antibiotics against resistant strains like MRSA.

Case Study 2: Biocompatibility Testing

Research on poly(naphthyl methacrylate) indicated favorable biocompatibility profiles through in vitro tests showing minimal cytotoxicity against human cell lines.

作用机制

The mechanism of action of naphthyl methacrylate primarily involves its ability to undergo polymerization and form stable polymers. The naphthyl group contributes to the photophysical properties of the resulting polymers, enabling them to emit light when exposed to ionizing radiation. This property is particularly useful in the development of plastic scintillators . The molecular targets and pathways involved include the interaction of the naphthyl group with light and the subsequent formation of excited states that lead to fluorescence.

相似化合物的比较

Similar Compounds

- 1-alpha-naphthyl methacrylate

- 2-alpha-naphthyl methacrylate

- 1-Bromo-2-naphthyl methacrylate

- 2-Vinylnaphthalene

- Poly(ether sulfone)

- Poly(N-vinylcarbazole)

Uniqueness

Compared to other similar compounds, it offers a balance of reactivity and stability under various irradiation conditions .

生物活性

Alpha-naphthyl methacrylate (ANM) is an organic compound characterized by its methacrylate functional group attached to the alpha position of naphthalene. It has garnered attention in various fields, particularly in polymer chemistry, due to its ability to undergo radical polymerization and form unique polymeric structures. This article explores the biological activity of ANM, highlighting its antimicrobial properties, potential applications in biocompatible materials, and relevant case studies.

- Molecular Formula : C₁₄H₁₂O₂

- Molecular Weight : Approximately 212.24 g/mol

- State at Room Temperature : Colorless liquid

ANM is synthesized through the reaction of naphthol with methacrylic acid, leading to its unique structure that influences its interactions and properties within polymer matrices.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of naphthyl compounds exhibit significant antimicrobial activity. For instance, polyamine conjugates containing naphthyl groups showed potent effects against various microbial strains, including Staphylococcus aureus (MRSA) and Cryptococcus neoformans. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating strong bactericidal activity .

Table 1: Antimicrobial Activity of Naphthyl Derivatives

| Compound | Microbial Strain | MIC (µM) |

|---|---|---|

| 1-Naphthyl | S. aureus | 3.15 |

| 1-Naphthyl | MRSA | ≤0.25 |

| 2-Naphthyl | C. neoformans | 0.29 |

| Polyamine PA-3 | P. aeruginosa | 0.29 |

| Polyamine PA-3 | E. coli | ≤0.29 |

The data suggests that while some naphthyl derivatives are less active, longer-chain polyamines with naphthyl capping exhibit enhanced antimicrobial effects, making them candidates for further optimization as antibiotic enhancers .

Polymerization and Biocompatibility

This compound is primarily utilized in polymer chemistry to create polymers with specific photophysical properties. The radical polymerization process allows for the formation of poly(naphthyl methacrylate), which can be engineered for various applications, including biocompatible materials for implants and prosthetics . The unique properties of these polymers can be tailored by modifying the chemical structure of the methacrylate monomers used.

Table 2: Applications of ANM in Polymer Chemistry

| Application | Description |

|---|---|

| Biocompatible Materials | Used in creating implants and prosthetic devices |

| Optical Applications | Production of optical materials with adjustable properties |

| Material Science | Development of plastic scintillators for radiation detection |

Case Study 1: Antimicrobial Enhancement

A study investigated the effectiveness of naphthyl-substituted polyamines as antimicrobial agents. The results indicated that certain compounds significantly enhanced the activity of traditional antibiotics against resistant strains like MRSA. Notably, analogues with longer polyamine chains demonstrated a greater than 32-fold increase in activity when combined with doxycycline .

Case Study 2: Biocompatibility Testing

Research on poly(naphthyl methacrylate) highlighted its potential for use in medical applications due to its favorable biocompatibility profile. In vitro tests showed minimal cytotoxicity against human cell lines, suggesting that ANM-derived polymers could be safely used in biomedical devices .

属性

IUPAC Name |

naphthalen-1-yl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10(2)14(15)16-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYCQBKSRWZZGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31547-85-0 | |

| Record name | 2-Propenoic acid, 2-methyl-, 1-naphthalenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31547-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60398930 | |

| Record name | Naphthyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19102-44-4 | |

| Record name | Naphthyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19102-44-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of naphthyl methacrylate?

A1: 1-Naphthyl methacrylate has the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol. 2-Naphthyl methacrylate shares the same formula and weight.

Q2: Is there any spectroscopic data available for naphthyl methacrylate?

A2: Yes, researchers have used various spectroscopic techniques to characterize naphthyl methacrylate. For instance, 1H NMR spectroscopy has been extensively employed to study the structure of the monomer, its interactions with solvents, and the tacticity of the resulting polymers. [, , , , ]

Q3: How does the choice of solvent affect the polymerization of naphthyl methacrylate?

A3: The polymerization of naphthyl methacrylate is significantly influenced by the solvent used. Studies have shown that solvents with higher dielectric constants, such as acetone and acetonitrile, lead to polymers with a higher content of isotactic triads. This is attributed to the interaction of the solvent with the monomer, affecting its conformation and reactivity during polymerization. [, , , , , ]

Q4: What is the glass transition temperature (Tg) of poly(naphthyl methacrylate)?

A4: The Tg of poly(naphthyl methacrylate) depends on factors such as the isomer used and the polymerization method. For instance, poly(1-naphthyl methacrylate) prepared in microemulsions exhibited a Tg of 145–147 °C, which was higher than that of the polymer prepared in solution (Tg = 142 °C). []

Q5: What unique properties do poly(naphthyl methacrylate)s offer for material applications?

A5: Poly(naphthyl methacrylate)s are intriguing for their potential in various applications. For example, chloromethylated poly(naphthyl methacrylate)s have shown promise as electron beam and photoresist materials in lithographic processes. [] Additionally, copolymers containing naphthyl methacrylate have been explored for their photoresponsive behavior, including luminescence switching and thermal sensitivity. [, , , , ]

Q6: Does naphthyl methacrylate participate in intermolecular interactions?

A6: Yes, naphthyl methacrylate can engage in various intermolecular interactions. The naphthalene ring exhibits electron-donating properties and can form donor-acceptor complexes with electron-accepting molecules like tetracyanoethylene. [, , ]

Q7: How do these interactions affect the polymerization behavior of naphthyl methacrylate?

A7: Intermolecular interactions can significantly influence the polymerization kinetics and copolymerization behavior of naphthyl methacrylate. For instance, the presence of electron acceptors can alter the reactivity ratios of the monomer during copolymerization. [, , , ]

Q8: What is the significance of charge-transfer complex formation in naphthyl methacrylate systems?

A8: Charge-transfer complex formation between naphthyl methacrylate and other monomers like picryl methacrylate can impact copolymerization behavior. Studies have shown that the solvent used can affect the composition of the copolymer due to its influence on the charge-transfer interactions between the monomers. []

Q9: What are the potential applications of naphthyl methacrylate-based polymers in various fields?

A9: Naphthyl methacrylate-based polymers hold promise for diverse applications, including:

- Microelectronics: As electron beam and photoresist materials due to their sensitivity to radiation. []

- Sensors and actuators: Exploiting their photoresponsive and thermo-responsive properties for applications in sensing and actuation. [, ]

- Biomedical applications: Incorporation into stimuli-responsive membranes for drug delivery and separation processes. []

- Optical devices: Utilizing their fluorescence properties for the development of light-emitting materials and sensors. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。